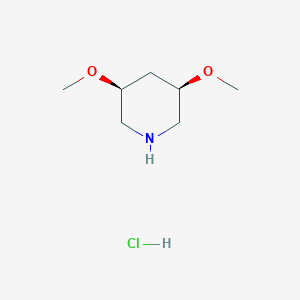

(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

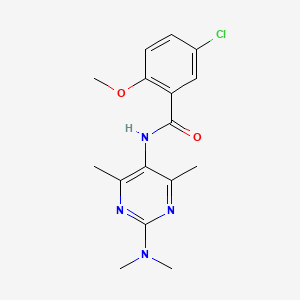

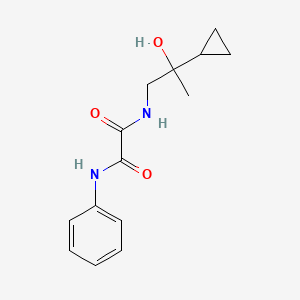

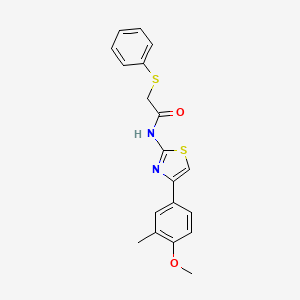

In general, a compound with the name “(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride” would likely be a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The “3,5-Dimethoxy” part suggests that there are methoxy (OCH3) groups attached to the 3rd and 5th carbon atoms of the piperidine ring. The “hydrochloride” indicates that this compound is a salt formed with hydrochloric acid .

Synthesis Analysis

The synthesis of a specific compound like “(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride” would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of a compound like “(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride” would be based on the piperidine ring, a six-membered ring with one nitrogen atom. The “3R,5S” designation indicates the stereochemistry of the molecule, with the “R” and “S” configurations referring to the arrangement of atoms around the 3rd and 5th carbons .Chemical Reactions Analysis

The chemical reactions involving a compound like “(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride” would depend on the specific conditions and reagents used. Piperidines are known to participate in a variety of chemical reactions, including substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride” would depend on its specific structure. For example, the presence of the methoxy groups and the piperidine ring would likely influence properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

- Synthesis of Peptide Antibiotics: The compound has been utilized in the synthesis of important constituting moieties of peptide antibiotics such as monamycin G3 (Ushiyama, Yonezawa, & Shin, 2001).

- Production of Carbapenam: It has been employed in the diastereoselective synthesis of carbapenam, a class of antibiotics, indicating the important role of its stereochemistry in natural product synthesis (Tanaka, Sakagami, & Ogasawara, 2002).

- Synthesis of Squalene Synthase Inhibitors: This compound is instrumental in microbial enantioselective ester hydrolysis for preparing squalene synthase inhibitors, highlighting its role in enzyme-targeted drug development (Tarui et al., 2002).

Chemical Synthesis and Characterization

- Production of Phthalic Anhydride Derivatives: The compound is used in the alkylation and annulation reactions to produce 3,5-dimethoxyphthalic anhydride, a chemical used in the synthesis of various compounds (Liu Zuliang, 2007).

- Dopamine Receptor Ligands: It has been used to prepare potential dopamine D_4 receptor ligands, indicating its importance in neuropharmacology (Duan-zhi, 2005).

Biotechnological Applications

- Biosynthesis of Pharmaceutical Intermediates: The compound is key in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, an intermediate for synthesizing statins (Liu et al., 2018).

- Evolution of Carbonyl Reductase: It's used in the directed evolution of carbonyl reductase, an enzyme crucial for stereoselective synthesis of pharmaceutical intermediates (Liu, Wu, Zhang, Xue, & Zheng, 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(3R,5S)-3,5-dimethoxypiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-6-3-7(10-2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIFKQZPIULTKA-UKMDXRBESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(CNC1)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@H](CNC1)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate](/img/structure/B2451278.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone](/img/structure/B2451286.png)

![2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2451288.png)

![4-({[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}methyl)phenyl methyl ether](/img/structure/B2451293.png)

![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2451296.png)